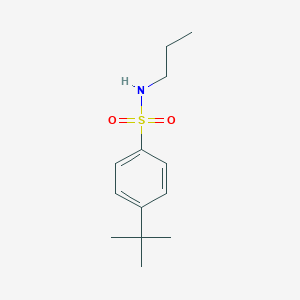

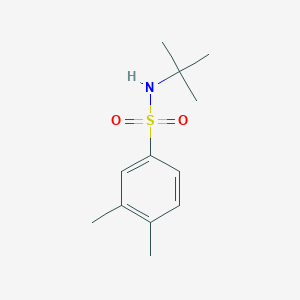

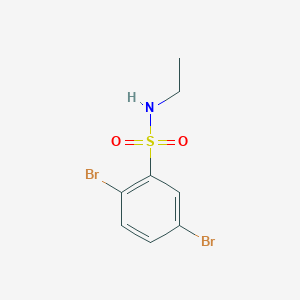

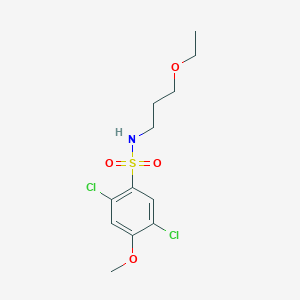

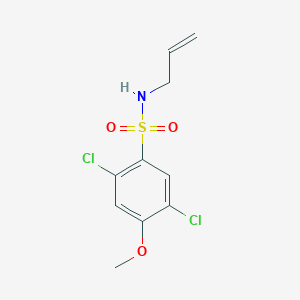

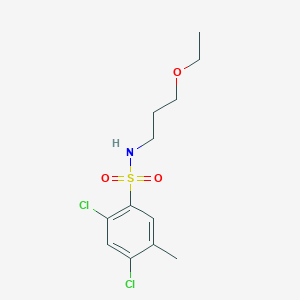

2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide, also known as Diclazuril, is a chemical compound used in various scientific research applications. It belongs to the chemical class of benzene sulfonamides and is a white crystalline powder.

Scientific Research Applications

2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide is commonly used in scientific research to study coccidiosis, a parasitic disease that affects various animals, including chickens, turkeys, and rabbits. It is effective against a wide range of coccidian parasites and is used to prevent and treat coccidiosis in animals. This compound has also been studied for its potential use in the treatment of malaria and other parasitic diseases.

Mechanism of Action

2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide works by inhibiting the development of coccidian parasites in the host animal's intestines. It does this by interfering with the parasite's ability to reproduce and multiply. This compound targets the mitochondria of the parasites, disrupting their energy production and leading to their death.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity and is generally well-tolerated by animals. It is rapidly absorbed and metabolized in the body, with most of the drug being eliminated within 24-48 hours. This compound has been shown to have no significant effect on the growth or development of animals, and it does not affect their reproductive performance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide in lab experiments is its effectiveness against a wide range of coccidian parasites. It is also relatively easy to administer and has low toxicity, making it a safe and effective treatment option for animals. However, this compound is not effective against all types of coccidian parasites, and it may not be suitable for use in all animal species. Additionally, the cost of this compound may be prohibitive for some research projects.

Future Directions

There are several potential future directions for research involving 2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness or reduce its cost. Another area of research is the investigation of this compound's potential use in the treatment of other parasitic diseases, such as malaria. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzenesulfonamide with ethyl 3-bromopropionate, followed by the reaction of the resulting product with methylmagnesium bromide and then with methanol. The final product is obtained by reacting the intermediate with sodium hydroxide and water.

properties

Molecular Formula |

C12H17Cl2NO3S |

|---|---|

Molecular Weight |

326.2 g/mol |

IUPAC Name |

2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide |

InChI |

InChI=1S/C12H17Cl2NO3S/c1-3-18-6-4-5-15-19(16,17)12-7-9(2)10(13)8-11(12)14/h7-8,15H,3-6H2,1-2H3 |

InChI Key |

IERSTDBPVPOSAD-UHFFFAOYSA-N |

SMILES |

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.